molecular formula C10H17NO3 B573873 tert-butyl N-(3-formylcyclobutyl)carbamate CAS No. 171549-92-1

tert-butyl N-(3-formylcyclobutyl)carbamate

Cat. No.: B573873
CAS No.: 171549-92-1
M. Wt: 199.25
InChI Key: KHXUZWUXKMBGES-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-formylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

Scientific Research Applications

tert-Butyl N-(3-formylcyclobutyl)carbamate has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “tert-butyl N-(3-formylcyclobutyl)carbamate” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding ingestion and inhalation, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-formylcyclobutyl)carbamate can be synthesized through several routes. One common method involves the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-formylcyclobutyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness: tert-Butyl N-(3-formylcyclobutyl)carbamate is unique due to its specific structure, which includes a formyl group attached to a cyclobutyl ring. This structural feature imparts distinct chemical properties and reactivity compared to other carbamates .

Properties

IUPAC Name

tert-butyl N-(3-formylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXUZWUXKMBGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171549-92-1
Record name rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate
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